REACTION_CXSMILES
|
Br[CH2:2][Br:3].[C:4](=[O:7])([O-])[O-:5].[Cs+].[Cs+].CN(C=O)C.Br[C:16]1[CH:17]=[C:18](O)[C:19](O)=[N:20]C=1>O>[Br:3][C:2]1[N:20]=[C:19]2[O:5][CH2:4][O:7][C:18]2=[CH:17][CH:16]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
91 mg
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Name
|
cesium carbonate
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring at 100° C.-110° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the tube was sealed
|
Type
|
CUSTOM
|
Details
|
was adjusted to room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The resultant was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=50:1 to 4:1)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=N1)OCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 mg | |
YIELD: CALCULATEDPERCENTYIELD | 13.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |